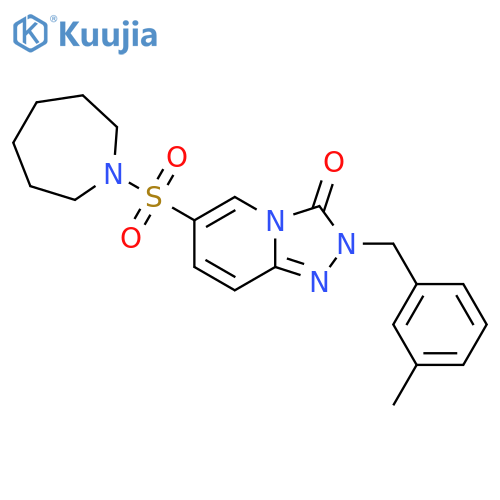Cas no 1251632-15-1 (6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one)

1251632-15-1 structure
商品名:6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one
6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one 化学的及び物理的性質
名前と識別子
-
- 6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one
- 6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- F3406-8384
- VU0624983-1
- 6-(azepan-1-ylsulfonyl)-2-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- AKOS021898281
- 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 1251632-15-1
-
- インチ: 1S/C20H24N4O3S/c1-16-7-6-8-17(13-16)14-24-20(25)23-15-18(9-10-19(23)21-24)28(26,27)22-11-4-2-3-5-12-22/h6-10,13,15H,2-5,11-12,14H2,1H3
- InChIKey: NEGVULXEPIBRIE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=NN(CC3C=CC=C(C)C=3)C(N2C=1)=O)(N1CCCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 400.15691181g/mol
- どういたいしつりょう: 400.15691181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 804
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 81.7Ų
6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-8384-3mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8384-5μmol |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8384-1mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8384-5mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8384-4mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8384-2mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8384-2μmol |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 2μmol |
$57.0 | 2023-09-10 |
6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
1251632-15-1 (6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one) 関連製品
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
